molecular formula C21H18N6O3 B11002011 N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B11002011
M. Wt: 402.4 g/mol
InChI Key: GOOZSASZSDDRTM-UHFFFAOYSA-N
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Description

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains a triazole ring and a pyridazine ring, both of which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the formation of the pyridazine ring. The triazole ring can be synthesized using a click chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst . The pyridazine ring can be formed through the reaction of hydrazine with a diketone .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, modulating their activity . The pyridazine ring can interact with various biological pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of both the triazole and pyridazine rings, which may confer synergistic effects and enhanced biological activities.

Properties

Molecular Formula

C21H18N6O3

Molecular Weight

402.4 g/mol

IUPAC Name

N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide

InChI

InChI=1S/C21H18N6O3/c1-30-17-10-6-5-9-15(17)20-23-21(25-24-20)22-18(28)13-27-19(29)12-11-16(26-27)14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H2,22,23,24,25,28)

InChI Key

GOOZSASZSDDRTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NN2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4

Origin of Product

United States

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